molecular formula C15H12FNO4 B4607611 2-fluorobenzyl 4-methyl-3-nitrobenzoate

2-fluorobenzyl 4-methyl-3-nitrobenzoate

Cat. No.: B4607611
M. Wt: 289.26 g/mol
InChI Key: IBXWCVQANPHNLL-UHFFFAOYSA-N
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Description

2-Fluorobenzyl 4-methyl-3-nitrobenzoate is a benzoate ester derivative characterized by:

  • A 4-methyl group and 3-nitro substituent on the aromatic ring of the benzoate moiety.
  • A 2-fluorobenzyl group esterified to the carboxylate oxygen.

This compound is part of a broader class of nitroaromatic esters, which are widely studied for their roles in medicinal chemistry (e.g., enzyme inhibition, receptor binding) and material science. The fluorine atom at the benzyl position and the nitro group at the meta position on the benzoate core are critical for electronic and steric interactions, influencing reactivity and biological activity .

Properties

IUPAC Name

(2-fluorophenyl)methyl 4-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c1-10-6-7-11(8-14(10)17(19)20)15(18)21-9-12-4-2-3-5-13(12)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXWCVQANPHNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituents (Benzoate Core) Ester Group Molecular Formula Key Properties/Applications Reference
2-Fluorobenzyl 4-methyl-3-nitrobenzoate 4-methyl, 3-nitro 2-fluorobenzyl C₁₅H₁₁FNO₄ Potential acetylcholinesterase inhibitor
Ethyl 4-methyl-3-nitrobenzoate 4-methyl, 3-nitro Ethyl C₁₀H₁₁NO₄ Intermediate in organic synthesis
Methyl 2-fluoro-3-nitrobenzoate 2-fluoro, 3-nitro Methyl C₈H₆FNO₄ Higher polarity due to fluorine position
Methyl 4-chloro-3-nitrobenzoate 4-chloro, 3-nitro Methyl C₈H₆ClNO₄ Enhanced stability, lower solubility
4-Fluoro-2-methyl-3-nitrobenzoic acid 4-fluoro, 2-methyl, 3-nitro Free carboxylic acid C₈H₆FNO₄ Precursor for metal-organic frameworks

Key Observations :

  • Fluorine Position: The 2-fluorobenzyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated esters (e.g., ethyl 4-methyl-3-nitrobenzoate). This substitution mimics bioactive motifs seen in acetylcholinesterase inhibitors, where fluorine improves binding via H-bonding with residues like Phe288 .
  • Nitro Group : The 3-nitro substituent acts as a strong electron-withdrawing group, increasing electrophilicity of the aromatic ring. This contrasts with 4-nitro analogs (e.g., methyl 4-nitrobenzoate), which exhibit different reactivity patterns.
  • Methyl vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluorobenzyl 4-methyl-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
2-fluorobenzyl 4-methyl-3-nitrobenzoate

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